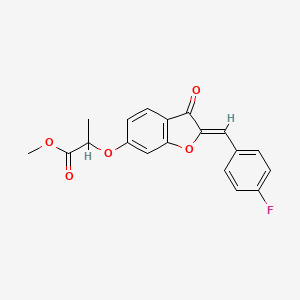

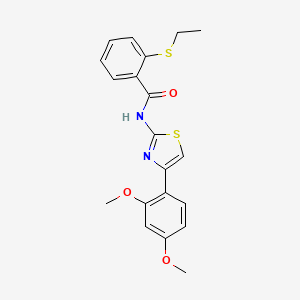

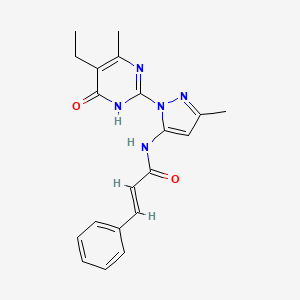

2-(3-hydroxyphenyl)-N-methylacetamide

概要

説明

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, dihydropyrano [2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions . Another method reported the synthesis of 2-substituted chiral piperazines via the reaction of protected 1,2-diamines with 2-bromoethyldiphenylsulfonium triflate under basic conditions .Molecular Structure Analysis

The molecular structure of similar compounds has been analyzed using various techniques. For instance, the molecular structure of 3-(2-Hydroxyphenyl)propanoate and (2E)-3-(2-Hydroxyphenyl)acrylic acid have been studied .Chemical Reactions Analysis

Chemical reactions involving similar compounds have been studied. For instance, dihydropyrano [2,3-c]pyrazoles were synthesized in the presence of nano-eggshell/Ti (IV) via a four-component reaction of aldehydes, ethyl acetoacetate, malononitrile, and hydrazine hydrate at room temperature under solvent-free conditions . Another study reported the selection of boron reagents for Suzuki–Miyaura coupling .Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds have been analyzed. For instance, the properties of 3-(2-Hydroxyphenyl)propanoate and 3-Hydroxyphenylacetic acid have been studied .科学的研究の応用

Intermediate in Antimalarial Drug Synthesis

2-(3-hydroxyphenyl)-N-methylacetamide is a key intermediate in the synthesis of antimalarial drugs. Research demonstrates its use in chemoselective monoacetylation, which is a critical step in the natural synthesis of these drugs (Magadum & Yadav, 2018).

Infrared Spectrum Analysis in Organic Chemistry

This compound's infrared spectrum, particularly its amide I, II, and III bands, has been studied using density functional theory. This research aids in understanding the formation of amide infrared spectra, which is significant in fields like organic chemistry and analytical chemistry (Ji et al., 2020).

Synthesis of Hydroxyacetophenone Derivatives

The compound has been used in the synthesis of 4-Choloro-2-hydroxyacetophenone, a process that involves acetylation, methylation, and Fries rearrangement. This synthesis is crucial for developing compounds with potential applications in various fields, including pharmacology (Teng Da-wei, 2011).

Hydrolysis Kinetics in High-Temperature Water

Studies on the hydrolysis kinetics and mechanism of N-methylacetamide, a related compound, in high-temperature water provide insights into the behavior of N-substituted amides under these conditions. This research is significant for understanding reactions in industrial and environmental contexts (Duan, Dai, & Savage, 2010).

Synthesis and Characterization in Organic Chemistry

The synthesis and characterization of 2-hydroxy-N-methyl-N-phenyl-acetamide through various chemical reactions highlight the compound's role in organic synthesis and compound development. This is important for the creation of new chemicals and materials (Zhong-cheng & Shu Wan-yin, 2002).

作用機序

Safety and Hazards

将来の方向性

The future directions for the study of similar compounds could include further investigation into their bioavailability, bioactivity, and impact on health . Additionally, the synthesis and evaluation of antioxidant properties of 2-substituted quinazolin-4(3H)-ones could be an interesting area of research .

特性

IUPAC Name |

2-(3-hydroxyphenyl)-N-methylacetamide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H11NO2/c1-10-9(12)6-7-3-2-4-8(11)5-7/h2-5,11H,6H2,1H3,(H,10,12) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WZJCFSUUTUYLKJ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNC(=O)CC1=CC(=CC=C1)O | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H11NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

165.19 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-hydroxyphenyl)-N-methylacetamide | |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-(4-methylbenzo[d]thiazol-2-yl)-N-(3-morpholinopropyl)-2,3-dihydrobenzo[b][1,4]dioxine-2-carboxamide hydrochloride](/img/structure/B2840488.png)

![1-(3-Phenyl-6,8-dihydro-5H-[1,2,4]triazolo[4,3-a]pyrazin-7-yl)prop-2-en-1-one](/img/structure/B2840502.png)

![Methyl 3-[(2-phenylethyl)carbamoyl]benzoate](/img/structure/B2840503.png)

![4-[(4-Oxo-2-sulfanylidene-1,3-thiazolidin-3-yl)methyl]benzenesulfonamide](/img/structure/B2840506.png)

![Decahydro-1H-cyclohepta[c]pyridine hydrochloride](/img/structure/B2840507.png)

![2-(4-(azepan-1-ylsulfonyl)benzamido)-N-methyl-4,5,6,7-tetrahydrobenzo[b]thiophene-3-carboxamide](/img/structure/B2840508.png)